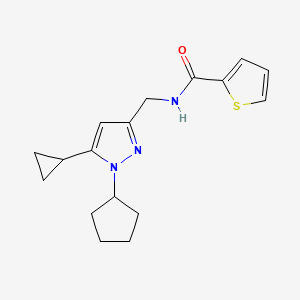
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H21N3OS and its molecular weight is 315.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on anti-inflammatory properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is C21H25N3O, with a molecular weight of approximately 335.4 g/mol. Its structure includes a thiophene ring, a pyrazole moiety, and cyclopentyl and cyclopropyl groups, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O |
| Molecular Weight | 335.4 g/mol |
| Structural Features | Thiophene, Pyrazole |
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory potential of this compound. Key findings include:
- Reduction of Inflammation : The compound has demonstrated the ability to decrease edema and leukocyte migration in various in vivo models.
- Cytokine Modulation : It significantly downregulates pro-inflammatory cytokines such as IL-6 and TNF-α, indicating a potential mechanism for reducing inflammation .
- NF-κB Inhibition : The compound inhibits NF-κB activation, which is crucial in the inflammatory response, thereby suggesting a pathway through which it exerts its anti-inflammatory effects.
Enzyme Inhibition
The biological activity of this compound is also attributed to its interaction with specific enzymes involved in inflammatory pathways:
- Kinase Inhibition : Similar compounds have shown efficacy in inhibiting kinases involved in inflammatory signaling. For instance, pyrazole derivatives are known to inhibit p38 MAPK with significant potency (IC50 values in the nanomolar range) .
Study 1: In Vivo Efficacy
In a study assessing the anti-inflammatory effects of this compound, researchers administered the compound to animal models subjected to inflammatory stimuli. Results indicated:
- A marked reduction in paw edema compared to control groups.
- Decreased levels of inflammatory markers in serum samples.
Study 2: Cytokine Production
Another investigation focused on the modulation of cytokine production by this compound. Using human cell lines stimulated with lipopolysaccharides (LPS), researchers observed:
| Cytokine | Control Group (pg/mL) | Treated Group (pg/mL) |
|---|---|---|
| IL-6 | 1500 | 600 |
| TNF-α | 1200 | 450 |
These findings suggest that this compound effectively reduces pro-inflammatory cytokine production.
The mechanism through which this compound exerts its biological effects likely involves:
- Binding to Inflammatory Pathways : The compound may bind to specific receptors or enzymes involved in inflammation, modulating their activity.
- Alteration of Signaling Cascades : By inhibiting key signaling pathways such as NF-kB and MAPK pathways, it can effectively reduce inflammation at multiple levels.
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-cyclopropylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c21-17(16-6-3-9-22-16)18-11-13-10-15(12-7-8-12)20(19-13)14-4-1-2-5-14/h3,6,9-10,12,14H,1-2,4-5,7-8,11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUAQTQJAZKNQPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













